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Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

Cat. No.: B3012662

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Hexahydromandelic acid, a chiral derivative of mandelic acid, is emerging as a
versatile tool in modern chemical research and development. Its unique structural features,
combining a rigid cyclohexane ring with a chiral a-hydroxy acid moiety, make it a valuable asset
in the fields of asymmetric synthesis, chiral separations, and materials science. This guide
provides a comprehensive overview of its core applications, supported by detailed protocols
and expert insights to facilitate its integration into your research endeavors.

Section 1: Physicochemical Properties and
Characterization

(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexylglycolic acid, is a white to off-
white crystalline solid. Its fundamental properties are summarized in the table below.
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Property Value References
Chemical Formula CsH1403 [1]
Molecular Weight 158.19 g/mol [1]
Melting Point 127-129 °C [2]
Optical Activity [0(].18/D —-23° (c=1 in acetic 2]
acid)
CAS Number 53585-93-6 [2]
Appearance White to off-white solid [1]

Spectroscopic Data:

While a comprehensive public database of spectra for (R)-(-)-Hexahydromandelic acid is not
readily available, the expected spectral characteristics can be inferred from its structure and
comparison with related compounds like mandelic acid.

» 1H NMR: Key signals would include a multiplet for the cyclohexyl protons, a characteristic
signal for the a-proton adjacent to the hydroxyl and carboxyl groups, and a broad singlet for
the carboxylic acid proton.

e 13C NMR: Expected signals would correspond to the carbons of the cyclohexane ring, the a-
carbon bearing the hydroxyl group, and the carbonyl carbon of the carboxylic acid.

e FTIR: The spectrum would be characterized by a broad O-H stretching band from the
carboxylic acid and alcohol, a strong C=0 stretching vibration from the carboxylic acid, and
C-H stretching and bending vibrations from the cyclohexane ring.[3]

Section 2: Application as a Chiral Resolving Agent

The acidic nature and chirality of (R)-(-)-Hexahydromandelic acid make it an effective
resolving agent for racemic mixtures of chiral bases, such as amines.[4][5] The principle lies in
the formation of diastereomeric salts with differing solubilities, allowing for their separation by
fractional crystallization.
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Principle of Chiral Resolution via Diastereomeric Salt
Formation

A racemic mixture of a chiral amine, (R/S)-amine, is reacted with an enantiomerically pure
chiral acid, in this case, (R)-(-)-Hexahydromandelic acid. This reaction forms a mixture of two
diastereomeric salts: [(R)-amine - (R)-acid] and [(S)-amine - (R)-acid]. These diastereomers
possess different physical properties, including solubility in a given solvent. By carefully
selecting the solvent and crystallization conditions, one diastereomer will preferentially
crystallize, allowing for its separation from the more soluble diastereomer. The enantiomerically
enriched amine can then be recovered by treatment with a base.

graph Chiral_Resolution { layout=dot; rankdir="LR"; node [shape=Dbox, style="rounded,filled",
fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica",
fontsize=9];

}

Workflow for Chiral Resolution of a Racemic Amine.

Representative Protocol: Resolution of Racemic 1-
Phenylethylamine

This protocol is adapted from established procedures for chiral amine resolution using chiral
carboxylic acids.[6][7]

Materials:

Racemic 1-phenylethylamine

(R)-(-)-Hexahydromandelic acid

Methanol

1 M Sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)
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» Standard laboratory glassware
Procedure:

e Salt Formation:

[¢]

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of
warm methanol.

o In a separate flask, dissolve an equimolar amount of (R)-(-)-Hexahydromandelic acid in
100 mL of warm methanol.

o Slowly add the (R)-(-)-Hexahydromandelic acid solution to the amine solution with
constant stirring.

o Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to
induce crystallization.

« |solation of the Diastereomeric Salt:
o Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

o Wash the crystals with a small amount of cold methanol to remove the mother liquor
containing the more soluble diastereomer.

o Dry the crystals in a vacuum oven.

 Liberation of the Enantiomerically Enriched Amine:

o

Suspend the dried diastereomeric salt in 100 mL of water.
o Add 1 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

o Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl
ether (3 x 50 mL).

o Combine the organic layers, dry over anhydrous MgSOQOu4, filter, and remove the solvent
under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b3012662?utm_src=pdf-body
https://www.benchchem.com/product/b3012662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Analysis:

o Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by
measuring its specific rotation and comparing it to the literature value for the pure
enantiomer.

Section 3: Application as a Chiral Building Block in
Asymmetric Synthesis

(R)-(-)-Hexahydromandelic acid serves as a valuable chiral synthon, providing a pre-existing
stereocenter for the construction of more complex chiral molecules.[8] Its bifunctional nature
(hydroxyl and carboxyl groups) allows for diverse chemical modifications.

Synthesis of Pyridomycin Analogs

Pyridomycin is a natural product with potent antimycobacterial activity. Research has shown
that analogs of pyridomycin, where the synthetically challenging enol ester is replaced, retain
significant biological activity.[2] (R)-(-)-Hexahydromandelic acid can be utilized as a starting
material for the synthesis of the alcohol fragment required for the construction of these
dihydropyridomycin analogs.[2]

graph Pyridomycin_Synthesis { layout=dot; rankdir="LR"; node [shape=box,

style="roundedfilled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=9];

}

General Synthetic Workflow for Dihydropyridomycin Analogs.

Representative Protocol: Preparation of a Chiral Alcohol Intermediate

This protocol outlines the initial steps to convert (R)-(-)-Hexahydromandelic acid into a
suitable alcohol fragment for the synthesis of pyridomycin analogs.

Materials:

* (R)-(-)-Hexahydromandelic acid
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Borane-tetrahydrofuran complex (BHs-THF)

Tetrahydrofuran (THF), anhydrous

Methanol

Standard laboratory glassware for inert atmosphere reactions
Procedure:
» Reduction of the Carboxylic Acid:

o In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon),
dissolve (R)-(-)-Hexahydromandelic acid in anhydrous THF.

o Cool the solution to 0 °C in an ice bath.
o Slowly add a solution of BHs- THF (approximately 2-3 equivalents) to the stirred solution.

o Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
reaction progress by TLC.

o Once the reaction is complete, carefully quench the excess borane by the slow, dropwise
addition of methanol at 0 °C.

o Remove the solvents under reduced pressure.
e Work-up and Purification:

o Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the resulting crude diol by flash column chromatography on silica gel to obtain the
chiral alcohol building block.
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Synthesis of Chiral lonic Liquids

Chiral ionic liquids (CILs) are of great interest as chiral solvents for asymmetric synthesis and
as chiral stationary phases in chromatography. (R)-(-)-Hexahydromandelic acid can be used
as a chiral precursor for the synthesis of novel CILs, for example, by forming chiral borate
anions.[9]

Representative Protocol: Synthesis of a Chiral Borate lonic Liquid

This protocol is based on the general procedure for the synthesis of chiral borate ionic liquids
from a-hydroxy acids.

Materials:

e (R)-(-)-Hexahydromandelic acid

» Boric acid

e An achiral cation source (e.g., 1-butyl-3-methylimidazolium chloride)
e Toluene

o Dean-Stark apparatus

o Standard laboratory glassware

Procedure:

e Formation of the Chiral Borate Diester:

[e]

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine (R)-
(-)-Hexahydromandelic acid (2 equivalents) and boric acid (1 equivalent) in toluene.

[¢]

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

[e]

Continue refluxing until no more water is collected, indicating the formation of the chiral
borate diester.

[e]

Cool the reaction mixture and remove the toluene under reduced pressure.
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¢ Anion Metathesis:

o

Dissolve the crude chiral borate diester in a suitable solvent.

[¢]

Add an equimolar amount of the achiral cation source (e.g., 1-butyl-3-methylimidazolium
chloride).

[¢]

Stir the mixture at room temperature for several hours.

[¢]

The resulting chiral ionic liquid can be purified by washing with water to remove any
inorganic salts, followed by drying under high vacuum.

Section 4: Application in Chirality Sensing

(R)-(-)-Hexahydromandelic acid can be employed as a model chiral a-hydroxy acid in the
development and validation of chirality sensing methods, particularly those utilizing circular
dichroism (CD) spectroscopy.[2] The interaction of the chiral acid with a chiral host or sensor
molecule can induce a measurable CD signal, which can be correlated with its concentration
and enantiomeric excess.[1][9]

Principle of Chirality Sensing with Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left and right circularly
polarized light by chiral molecules. In a chirality sensing assay, a chiral analyte (guest) interacts
with a chiral or achiral sensor molecule (host). This interaction forms a host-guest complex that
exhibits a distinct CD spectrum. The intensity and sign of the CD signal can be used to
determine the absolute configuration and enantiomeric excess of the analyte.

graph Chirality _Sensing { layout=dot; rankdir="LR"; node [shape=box, style="roundedfilled",
fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica",
fontsize=9];

}
Workflow for Chirality Sensing using Circular Dichroism.

Representative Protocol: Determination of Enantiomeric
Excess
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This is a generalized protocol for using (R)-(-)-Hexahydromandelic acid to create a calibration
curve for determining the enantiomeric excess of a-hydroxy acid samples.

Materials:

e (R)-(-)-Hexahydromandelic acid

* (S)-(+)-Hexahydromandelic acid (or another enantiomerically pure a-hydroxy acid)

e A suitable chiral sensor system (e.g., a chiral metal-ligand complex)

e Asuitable solvent (e.g., acetonitrile)

e CD spectrometer

o Volumetric flasks and micropipettes

Procedure:

e Preparation of Standard Solutions:

o Prepare stock solutions of known concentration of enantiomerically pure (R)-(-)-
Hexahydromandelic acid and its (S)-enantiomer in the chosen solvent.

o Prepare a series of standard solutions with varying enantiomeric excess (e.g., 100% R,
80% R, 60% R, 50% R/50% S, etc.) by mixing appropriate volumes of the stock solutions.

e Complex Formation:

o To each standard solution, add a constant amount of the chiral sensor solution.

o Allow the solutions to equilibrate for a specified time to ensure complete complex
formation.

e CD Measurement:

o Record the CD spectrum for each standard solution over the appropriate wavelength
range.
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o lIdentify the wavelength of maximum CD intensity.

e Calibration Curve:

o Plot the CD intensity at the chosen wavelength against the known enantiomeric excess of
the standard solutions. This will generate a calibration curve.

e Analysis of Unknown Sample:

o Prepare a solution of an unknown a-hydroxy acid sample and the chiral sensor in the
same manner as the standards.

o Measure its CD spectrum and determine the CD intensity at the calibration wavelength.

o Use the calibration curve to determine the enantiomeric excess of the unknown sample.

Section 5: Potential Applications in Medicinal
Chemistry

While specific biological activity data for (R)-(-)-Hexahydromandelic acid is limited, the
broader class of mandelic acid and its derivatives has been shown to possess antimicrobial
and cytotoxic properties.[10][11] The increased lipophilicity of the cyclohexyl ring in
hexahydromandelic acid compared to the phenyl ring of mandelic acid could potentially
enhance cell membrane penetration and, consequently, biological activity.[12]

Antimicrobial Potential: Mandelic acid and its derivatives have demonstrated activity against
various bacteria and fungi.[12] This suggests that (R)-(-)-Hexahydromandelic acid could be a
starting point for the development of new antimicrobial agents. Further research is warranted to
evaluate its efficacy against a panel of pathogenic microorganisms.

Cytotoxicity and Anticancer Research: Certain a-hydroxy acids and their derivatives have been
investigated for their cytotoxic effects on cancer cell lines.[10][11] The structural similarity of
(R)-(-)-Hexahydromandelic acid to these compounds suggests its potential as a scaffold for
the design of novel anticancer agents. In vitro screening against various cancer cell lines would
be a crucial first step in exploring this application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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